molecular formula C14H31O8P B12891189 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate CAS No. 63217-12-9

3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate

Cat. No.: B12891189
CAS No.: 63217-12-9
M. Wt: 358.36 g/mol
InChI Key: ZCJFTNUEUAISRV-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is a chemical compound with the molecular formula C14H31O8P. It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate typically involves the reaction of tetraethylene glycol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and tetraethylene glycol.

    Esterification: It can react with alcohols to form esters, which are useful in various applications.

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Hydrolysis: Phosphoric acid and tetraethylene glycol.

    Esterification: Various esters depending on the alcohol used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: In studies involving cell membrane interactions and as a component in certain biochemical assays.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The phosphate group can form strong interactions with positively charged sites on proteins and other biomolecules, while the ether linkages provide flexibility and solubility in various solvents. These interactions can modulate the activity of enzymes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol: A related compound with similar ether linkages but without the phosphate group.

    Phosphoric acid esters: Compounds with similar phosphate groups but different organic moieties.

Uniqueness

3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is unique due to its combination of multiple ether linkages and a phosphate group, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.

Properties

CAS No.

63217-12-9

Molecular Formula

C14H31O8P

Molecular Weight

358.36 g/mol

IUPAC Name

2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C14H31O8P/c1-2-3-4-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(15,16)17/h2-14H2,1H3,(H2,15,16,17)

InChI Key

ZCJFTNUEUAISRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

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